Functional M1 vs M3 Muscarinic Receptor Selectivity: 1,4,5,6-Tetrahydropyrimidin-2-amine Derivatives Exhibit Marked m1-Preferential Efficacy in Cellular Assays
Tetrahydropyrimidine amidine derivatives—including compounds based on the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold—exhibit marked functional selectivity for M1 muscarinic receptors over M3 receptors in A9 L cell lines expressing recombinant receptor subtypes. The target compound class shows high efficacy at m1 receptors coupled to phosphoinositide metabolism while displaying substantially lower activity at m3 receptors [1]. Among the tested derivatives, four ligands (including 1b, 1f, 2b, and 7b) demonstrated pronounced functional selectivity for m1 versus m3 receptors. Compound 1f further exhibited low activity at m2 receptors coupled to adenylyl cyclase inhibition [1]. This pattern contrasts with non-selective muscarinic agonists such as acetylcholine or carbachol, which activate m1, m2, and m3 receptors with comparable efficacy, leading to dose-limiting peripheral side effects (salivation, bradycardia, gastrointestinal hypermotility). The molecular basis for this selectivity involves specific interactions between the amidine moiety and Thr192, as well as additional contacts for oxadiazole and alkynyl derivatives with Asn382, suggesting that enhanced potency and selectivity may be achieved by maximizing interactions with Asp105, Thr192, and Asn382 [1].
| Evidence Dimension | Functional selectivity ratio (M1 efficacy / M3 efficacy) |
|---|---|
| Target Compound Data | High efficacy at m1 receptors; lower activity at m3 receptors in A9 L cells |
| Comparator Or Baseline | Non-selective muscarinic agonists (acetylcholine, carbachol) activate m1/m2/m3 with comparable efficacy; substituted tetrahydropyrimidine derivatives exhibit divergent selectivity profiles |
| Quantified Difference | Qualitative functional selectivity demonstrated; four ligands (1b, 1f, 2b, 7b) showed marked functional selectivity for m1 vs m3 receptors |
| Conditions | Recombinant m1 and m3 muscarinic receptors expressed in A9 L cells; phosphoinositide (PI) metabolism assay; m2 receptor inhibition of adenylyl cyclase measured |
Why This Matters
For research programs targeting M1-selective agonists in CNS disorders (Alzheimer's disease, cognitive impairment), the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold provides a validated starting point for achieving receptor subtype selectivity unattainable with non-selective agonists or alternative heterocyclic cores.
- [1] Messer WS Jr, Abuh YF, Liu Y, et al. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry. 1997;40(8):1230-1246. Functional selectivity for m1 vs m3 receptors demonstrated for ligands 1b, 1f, 2b, 7b in A9 L cells; molecular modeling identifies Thr192 and Asn382 interactions. View Source
